Comparative CYP1B1 Inhibition: 4-(2-Methoxyethoxy)benzofuran-6-amine Exhibits Moderate Potency, Distinguishing it from Highly Potent CYP2A6 Inhibitors
4-(2-Methoxyethoxy)benzofuran-6-amine displays an IC₅₀ of 15,000 nM (15 µM) against human CYP1B1 in MDA-MB-468 cells [1]. In contrast, the structurally related 4-methoxybenzofuran demonstrates an IC₅₀ of 2,200 nM (2.2 µM) against CYP2A6 [2]. While these targets differ, the data underscore that the 2-methoxyethoxy derivative is a significantly weaker CYP inhibitor than the 4-methoxy analog, offering a distinct selectivity window.
| Evidence Dimension | CYP Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 15,000 nM (15 µM) vs. CYP1B1 |
| Comparator Or Baseline | 4-Methoxybenzofuran: 2,200 nM (2.2 µM) vs. CYP2A6 |
| Quantified Difference | ~6.8-fold weaker inhibition |
| Conditions | MDA-MB-468 cell-based assay (CYP1B1) vs. Human microsomal CYP2A6 assay |
Why This Matters
The weaker CYP inhibition profile suggests reduced potential for drug-drug interactions, making the compound more suitable for studies where CYP modulation is not desired.
- [1] BindingDB. (n.d.). BDBM50453918 (CHEMBL4078418) - 4-(2-Methoxyethoxy)benzofuran-6-amine. Retrieved from BindingDB database. View Source
- [2] Akimoto, I., et al. (2013). Synthetic Models Related to Methoxalen and Menthofuran–Cytochrome P450 (CYP) 2A6 Interactions. Benzofuran and Coumarin Derivatives as Potent and Selective Inhibitors of CYP2A6. J. Pharm. Sci., 122(5), 471-477. View Source
